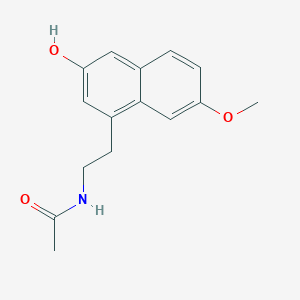

3-Hydroxy Agomelatine

Descripción general

Descripción

3-Hydroxy Agomelatine is a metabolite of Agomelatine . It is a 5-HT2C receptor antagonist with an IC50 of 3.2 μM and a Ki of 1.8 μM .

Chemical Reactions Analysis

Agomelatine’s very low affinity to the BSA could proclaim non-specific bonding and simplify attachment of glycation factors . This suggests that the drug may stimulate brain adaptation to carbonyl/oxidative stress .

Physical And Chemical Properties Analysis

Agomelatine-loaded microspheres with a drug loading of 23.7% and particle size of 60.2 μm were obtained in one study . The release profiles showed a small initial burst release in vitro (7.36%) followed by a fast release, a period of lag time, and a second accelerated release .

Aplicaciones Científicas De Investigación

Treatment of Major Depressive Disorder (MDD)

Agomelatine, the parent compound of 3-Hydroxy Agomelatine, has been used in the treatment of Major Depressive Disorder (MDD). A multicenter, randomized controlled study demonstrated the clinical efficacy and safety of Agomelatine in improving symptoms in patients with MDD . The study provided more scientific evidence for the treatment of depression, offering more effective therapeutic options for patients .

Regulation of Circadian Rhythm

Agomelatine has shown potential in regulating circadian rhythm disruptions in patients with MDD . Circadian rhythm disruptions are often associated with various psychiatric disorders, including MDD, and their regulation can contribute to the overall treatment of these conditions .

Bioequivalence Studies

3-Hydroxy Agomelatine, along with Agomelatine and 7-desmethyl-agomelatine, has been used in bioequivalence studies . These studies are crucial in the development of generic drugs, ensuring that they are therapeutically equivalent to their brand-name counterparts .

Pharmacokinetic Research

The compound has also been used in pharmacokinetic research . Understanding the pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion, is vital in drug development and clinical practice .

Analytical Chemistry

3-Hydroxy Agomelatine has been used in the development and validation of analytical methods . Such methods are essential in various areas of research and industry, including drug development, quality control, and forensic analysis .

Mecanismo De Acción

Target of Action

3-Hydroxy Agomelatine, a metabolite of Agomelatine, is known to interact with melatonin MT1 and MT2 receptors as a potent agonist, and with serotonin 5-HT2C receptors as a neutral antagonist . These receptors play a crucial role in the regulation of mood, anxiety, and circadian rhythms .

Mode of Action

The compound’s interaction with its targets leads to a unique synergistic action. The activation of melatonin receptors and the simultaneous blocking of 5-HT2C receptors result in a range of psychotropic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of 3-Hydroxy Agomelatine translate into a synergistic action .

Biochemical Pathways

3-Hydroxy Agomelatine affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through the modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases .

Pharmacokinetics

Agomelatine undergoes extensive first-pass hepatic metabolism, resulting in the formation of 3-Hydroxy Agomelatine . The compound displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine has an estimated IIV of 130.8% and interoccasion variability of 28.5% .

Result of Action

The molecular and cellular effects of 3-Hydroxy Agomelatine’s action are significant. It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Furthermore, it has been shown to decrease the protein levels of trigger Toll-like receptor (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway components together with nucleotide-binding domain, leucine-rich-containing family, pyrin domain–containing-3 (NLRP3) inflammasome components .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Agomelatine can be influenced by environmental factors such as the presence of liver disease. For instance, portosystemic shunting associated with liver disease might lead to significant alterations of Agomelatine pharmacokinetics, and lead to substantially increased exposure .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Agomelatine | |

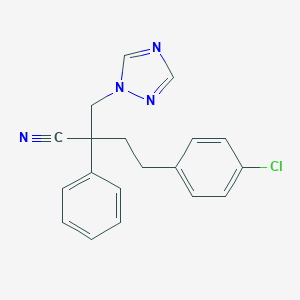

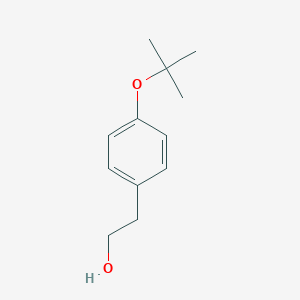

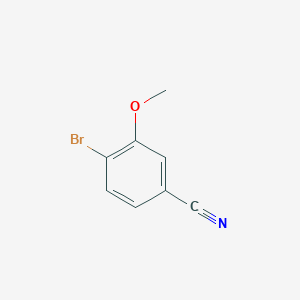

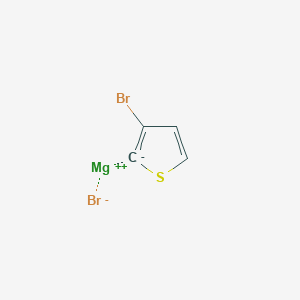

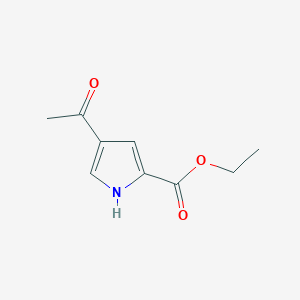

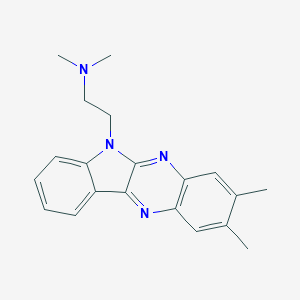

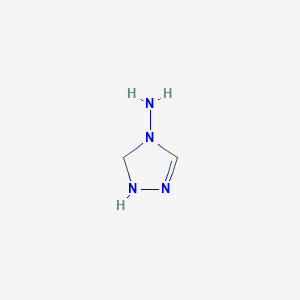

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?

A: 3-Hydroxy Agomelatine is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:

Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for 3-Hydroxy Agomelatine analysis?

A: The paper [] highlights the need for a highly sensitive and specific method for analyzing 3-Hydroxy Agomelatine in human plasma. This is due to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)

![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)